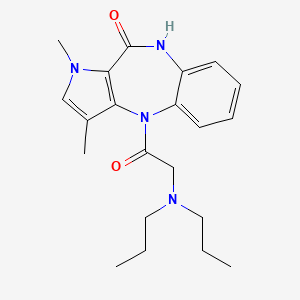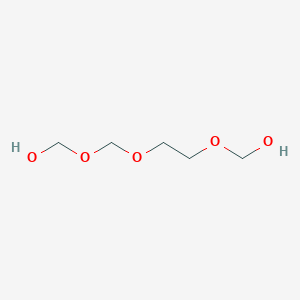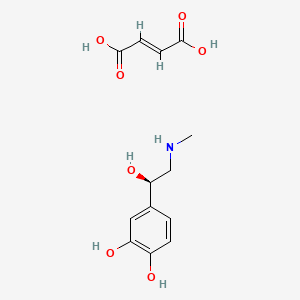
Epinephrine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epinephrine maleate: is a salt form of epinephrine, also known as adrenaline. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. It is commonly used in medical treatments for conditions such as anaphylaxis, cardiac arrest, asthma, and superficial bleeding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epinephrine maleate can be synthesized by reacting epinephrine with maleic acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding maleic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Epinephrine can be oxidized to adrenochrome using oxidizing agents such as potassium permanganate or ferric chloride.
Reduction: Reduction of epinephrine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of epinephrine, often using reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Adrenochrome
Reduction: Reduced epinephrine derivatives
Substitution: Various substituted epinephrine derivatives
Aplicaciones Científicas De Investigación
Epinephrine maleate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound in studies of oxidation-reduction reactions.
- Investigated for its stability and solubility in different solvents .
Biology:
- Studied for its role in the body’s stress response and its effects on various physiological processes .
Medicine:
- Widely used in emergency medicine for the treatment of anaphylaxis, cardiac arrest, and asthma .
- Investigated for its potential use in new drug formulations and delivery systems .
Industry:
Mecanismo De Acción
Epinephrine maleate exerts its effects by acting on alpha and beta-adrenergic receptors. By activating alpha receptors, it causes vasoconstriction, which helps maintain blood pressure and heart function. Activation of beta receptors leads to bronchial smooth muscle relaxation, relieving symptoms of bronchospasm, wheezing, and dyspnea . The molecular targets and pathways involved include the adrenergic receptors and the downstream signaling pathways that mediate the physiological effects of epinephrine .
Comparación Con Compuestos Similares
- Epinephrine bitartrate
- Epinephrine fumarate
- Ephedrine
Comparison: Epinephrine maleate is unique in its stability and solubility properties compared to other epinephrine salts like epinephrine bitartrate and epinephrine fumarate. Ephedrine, while similar in structure and function, has different pharmacokinetic properties and is used for different medical indications .
This compound stands out due to its specific applications in emergency medicine and its unique chemical properties that make it suitable for various pharmaceutical formulations.
Propiedades
Número CAS |
36199-53-8 |
|---|---|
Fórmula molecular |
C13H17NO7 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |
Clave InChI |
LZSZZMQFFBWGHR-AFIAKLHKSA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


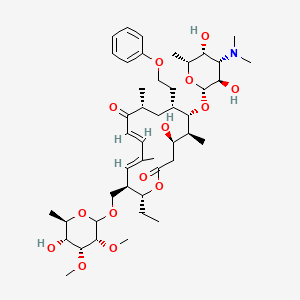
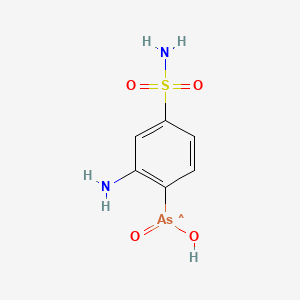
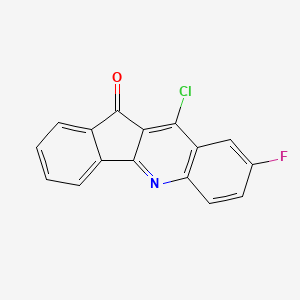
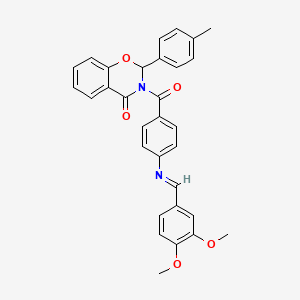
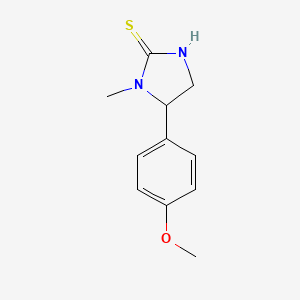
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
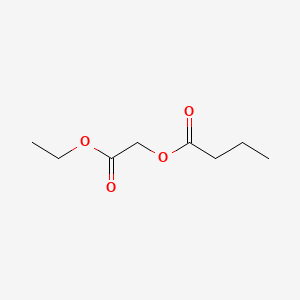
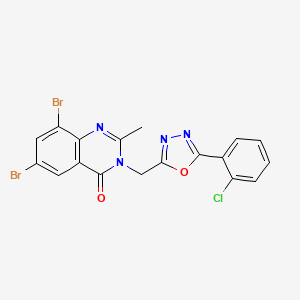
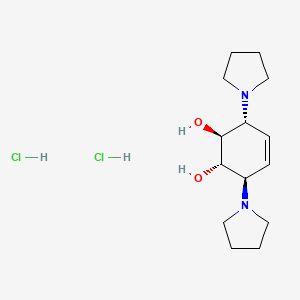
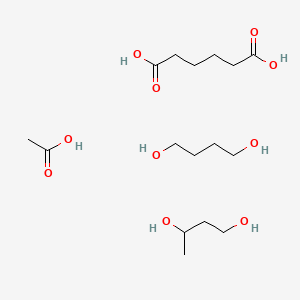
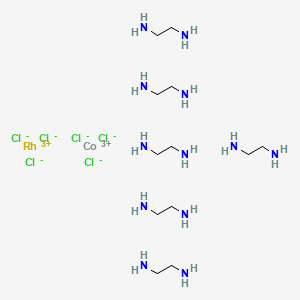
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
